3-Fluoro-4-(3-methylsulfonylphenyl)phenol
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Overview
Description
3-Fluoro-4-(3-methylsulfonylphenyl)phenol is an organic compound with the molecular formula C13H11FO3S It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methylsulfonyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-methylsulfonylphenyl)phenol typically involves multi-step organic reactions. One common method includes the fluorination of a suitable biphenyl precursor followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-methylsulfonylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group or to modify the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.
Scientific Research Applications
3-Fluoro-4-(3-methylsulfonylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methylsulfonyl group can influence its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(methylsulfonyl)phenylboronic acid
- 2-Fluoro-4-(3-methylsulfonylphenyl)phenol
- 3-Amino-4-fluorophenylboronic acid
Uniqueness
3-Fluoro-4-(3-methylsulfonylphenyl)phenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the methylsulfonyl group makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-fluoro-4-(3-methylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c1-18(16,17)11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBWNQHKSLOLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684496 |
Source
|
Record name | 2-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-76-9 |
Source
|
Record name | 2-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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